molecular formula C14H12N4OS B2691793 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1795300-16-1

4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2691793
CAS No.: 1795300-16-1
M. Wt: 284.34
InChI Key: LPYDRHOMHZWJBH-UHFFFAOYSA-N
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Description

4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide (CAS 1795300-16-1) is a chemical compound with the molecular formula C₁₄H₁₂N₄OS and a molecular weight of 284.34 g/mol . This heterocyclic compound features a 1,2,3-triazole core linked to a phenyl ring and a (thiophen-2-yl)methyl carboxamide group, resulting in a topological polar surface area of 98.9 Ų . As part of the triazole-thiophene chemical family, this compound is of significant interest in medicinal chemistry and drug discovery research. Triazole-thiophene hybrids are frequently investigated for their diverse biological activities . Scientific literature indicates that related structural analogs are explored as scaffolds for developing novel therapeutic agents with potential antimicrobial and antiproliferative properties . Researchers utilize this compound as a key intermediate or building block in synthesizing more complex molecules for biological screening and structure-activity relationship (SAR) studies. Key Chemical Identifiers: • CAS Number: 1795300-16-1 • Molecular Formula: C₁₄H₁₂N₄OS • Molecular Weight: 284.34 g/mol • IUPAC Name: this compound Warning: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-phenyl-N-(thiophen-2-ylmethyl)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(15-9-11-7-4-8-20-11)13-12(16-18-17-13)10-5-2-1-3-6-10/h1-8,12-13,16-18H,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFXYHVVIPAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenylacetylene and an azide derivative are commonly used.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The triazole ring in this compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is regioselective, producing 1,4-disubstituted triazoles under mild conditions .

Example protocol :

  • Reactants : Propargylamide derivative + aryl azide

  • Catalyst : CuI (5 mol%)

  • Conditions : Ethanol/water (3:1), 70°C, 3–6 hours

  • Yield : 76–91%

Key data :

ParameterValue
Reaction Temperature70–90°C
Solvent SystemTHF/H₂O or EtOH/H₂O
Typical Yield78–95%

N-Mannich Base Formation

The NH group of the triazole reacts with secondary amines and formaldehyde to form N-Mannich bases, enhancing pharmacological properties .

Example reaction :

  • Reactants : Triazole + morpholine + 37% formaldehyde

  • Conditions : Ethanol, reflux, 2–4 hours

  • Yield : 65–85%

Structural impact :

  • Introduces aminomethyl groups at the triazole N1 position.

  • Stabilizes supramolecular sheets via N–H···S hydrogen bonds and C–S···S chalcogen bonds .

Suzuki–Miyaura Cross-Coupling

The phenyl group undergoes palladium-catalyzed coupling with arylboronic acids, enabling structural diversification .

Optimized conditions :

ComponentSpecification
CatalystPd(OAc)₂ (5 mol%)
BaseK₂CO₃ (3 equiv)
SolventTHF/H₂O (3:1)
Temperature85–90°C
Reaction Time10–12 hours
Yield Range82–91%

Alkylation and Acylation

The carboxamide’s NH and thiophene’s methyl group participate in alkylation reactions:

Alkylation with propargyl bromide :

  • Conditions : EtOH, triethylamine, reflux (1 hour)

  • Product : Thiopropargylated derivatives

  • Yield : 80–88%

Acylation :

  • Reagents: Acetyl chloride or benzoyl chloride

  • Solvent: Dichloromethane, room temperature

  • Outcome: O-acylated products with retained triazole stability

Hydrolysis and Functional Group Transformations

The carboxamide group undergoes controlled hydrolysis:

Acidic Hydrolysis :

  • Conditions : 6M HCl, reflux, 8–12 hours

  • Product : 1,2,3-Triazole-5-carboxylic acid

Basic Hydrolysis :

  • Conditions : 10% NaOH, microwave irradiation (3 minutes)

  • Advantage : 90% yield reduction in reaction time

Supramolecular Interactions

Non-covalent interactions dominate solid-state behavior:

Interaction TypeParticipantsRole in Stability
N–H···S Hydrogen BondTriazole NH + thione SDimer formation
C–S···S Chalcogen BondThiophene S + thione SSheet assembly
C–H···πThiophene/aryl rings3D network stabilization

Biological Activity Modulation

The compound’s reactivity correlates with anticancer activity:

  • Mechanism : Triazole mimics purine bases, inhibiting topoisomerase II.

  • Key modification : Mannich base derivatives show 3–5× enhanced cytotoxicity against MCF-7 cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide. In vitro assays have shown that compounds containing the triazole moiety exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) cells. For instance, one study demonstrated that triazole derivatives could inhibit cell proliferation more effectively than standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Triazoles are known for their ability to disrupt fungal cell wall synthesis and have been used as antifungal agents. Research has shown that derivatives of 1,2,3-triazoles can exhibit substantial antibacterial and antifungal activities against a range of pathogens. Studies indicate that compounds similar to this compound demonstrate promising results in inhibiting both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For instance, docking simulations with dihydrofolate reductase have provided insights into its mechanism of action as an anticancer agent. These studies help elucidate how structural modifications can enhance biological activity .

Case Studies

Several case studies illustrate the compound's efficacy:

Study Focus Findings
Study 1AnticancerSignificant cytotoxicity against HepG2 and A549 cell lines compared to cisplatin .
Study 2AntimicrobialEffective against a range of bacterial strains with notable inhibition zones .
Study 3Molecular DockingHigh binding affinity to dihydrofolate reductase indicating potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide with structurally analogous compounds, focusing on core structures, substituents, biological activities, and key interactions:

Compound Name Core Structure Substituents Biological Activity Key Interactions/Mechanism References
This compound 1,2,3-Triazole 4-Phenyl, 5-carboxamide-(thiophen-2-ylmethyl) Not explicitly reported (inferred) Predicted H-bonding (amide, triazole), π-π stacking (phenyl/thiophene)
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 5-Amino, 4-carboxamide-(thiophen-2-ylmethyl), 1-(2-oxoethyl-p-tolyl) Not reported Enhanced H-bonding (amino and carboxamide groups), potential kinase inhibition
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives 1,2,4-Triazole 3-(4-Bromobenzyl), 5-(thiophen-2-yl) Antimicrobial (Gram+/Gram- bacteria) Electrophilic bromine enhances lipophilicity; thiophene aids membrane penetration
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolopyridine 6-Naphthyl, 4-thiophenyl, 3-amine CDK2 inhibition (IC₅₀: 0.65 µM) H-bonding (amine), π-stacking (naphthyl/thiophene), hydrophobic interactions
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol analogs Pyrimidine Benzofuran, thiophen-2-yl, 2-ol/2-thiol Anticancer (inferred from structural analogs) H-bonding (pyrimidine-OH), π-stacking (benzofuran/thiophene)
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiophene-acrylonitrile Sulfonamide, thiazole, thiophene-acrylonitrile Antiproliferative (IC₅₀: 10.25 µM) H-bonding (sulfonamide), π-stacking (thiophene), Michael acceptor (acrylonitrile)

Key Structural and Functional Comparisons

Core Heterocycle Differences: The 1,2,3-triazole core in the target compound offers distinct regiochemistry compared to 1,2,4-triazoles (e.g., ). 1,2,3-Triazoles are more rigid and planar, favoring stronger π-π interactions, whereas 1,2,4-triazoles may adopt varied conformations affecting binding specificity .

Substituent Effects :

  • The thiophen-2-ylmethyl group in the target compound is shared with but differs in linkage (amide vs. oxoethyl). This group enhances lipophilicity and electronic conjugation, critical for membrane permeability and charge transfer .
  • Bromobenzyl () and naphthyl () substituents increase hydrophobicity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity Trends: Compounds with sulfonamide () or amine () groups show potent enzyme inhibition (CDK2, antiproliferative targets), suggesting that polar substituents enhance target engagement. The absence of electron-withdrawing groups (e.g., nitro, cyano) in the target compound may limit its reactivity compared to acrylonitrile derivatives (), which act as Michael acceptors.

Synthetic Routes: The target compound likely employs Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, whereas uses Knoevenagel condensation for pyrimidine synthesis. Stille/Suzuki couplings () are common for introducing thiophene and aryl groups .

Research Findings and Implications

  • Binding Interactions : The target compound’s triazole and carboxamide groups are predicted to form H-bonds with residues like Arg52 or Ser127 (analogous to ), while its phenyl/thiophene units enable π-stacking in hydrophobic pockets .
  • Activity Gaps: Unlike ’s CDK2 inhibitors (IC₅₀ < 1 µM), the target compound’s activity remains unvalidated. Structural optimization (e.g., adding amino or sulfonamide groups) could enhance potency .
  • Theoretical Insights : DFT studies () on similar thiophene-triazole systems suggest extended conjugation and charge transfer, which could be leveraged for optoelectronic applications .

Biological Activity

The compound 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N4OS\text{C}_{12}\text{H}_{10}\text{N}_4\text{OS}

This structure includes a triazole ring, a phenyl group, and a thiophenyl substituent, contributing to its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that compounds with similar structures possess significant activity against various fungal strains.
  • Antitumor Activity : Some triazole derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antiviral Activity : Certain triazoles have been evaluated for their antiviral properties, particularly against viral infections like HIV and HCV.

Antimicrobial Activity

A study conducted on related triazole compounds indicated that the introduction of thiophene moieties enhances antifungal activity. Compounds with similar structures were tested against Candida albicans and Aspergillus niger, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

In vitro evaluations of triazole derivatives have shown that they can inhibit the growth of various cancer cell lines. For instance, compounds similar to 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole exhibited IC50 values ranging from 10 to 30 μM against breast cancer cells . The proposed mechanism involves the disruption of DNA synthesis and induction of apoptosis through caspase activation.

Antiviral Activity

Research into antiviral properties has revealed that certain triazoles can inhibit viral replication. A compound structurally related to 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole was found to have an EC50 value of approximately 200 nM against HCV . The mechanism is thought to involve interference with viral RNA polymerase.

Case Study 1: Antifungal Efficacy

A recent study focused on synthesizing a series of triazole derivatives including our compound of interest. The results indicated that it exhibited significant antifungal activity against Candida species with an MIC value of 8 μg/mL. The study concluded that modifications on the thiophene ring could enhance efficacy further .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation involving various triazoles, it was found that compounds similar to 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole had IC50 values ranging from 15 to 25 μM against human lung cancer cells. The study highlighted the importance of the phenyl group in enhancing cytotoxicity .

Comparative Analysis of Biological Activities

Biological ActivityCompoundMIC/IC50/EC50Reference
AntifungalSimilar Triazole8 μg/mL
AntitumorSimilar Triazole15 - 25 μM
AntiviralSimilar Triazole~200 nM

Q & A

Basic: What are the optimal synthetic routes for 4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a phenylacetylene derivative can react with an azide precursor under reflux in a solvent like THF or DMF, followed by carboxamide coupling using thiophen-2-ylmethylamine. Key steps include:

  • Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the triazole intermediate.
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of azide to alkyne) and catalyst loading (5 mol% CuI) improves yields to ~65–70% .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm1 ^{-1}) .

Basic: How can solubility limitations of this compound be addressed in biological assays?

Methodological Answer:
Low aqueous solubility is a common challenge. Strategies include:

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the phenyl or thiophene moieties, as seen in analogs with improved bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake .

Advanced: How is SHELX software utilized in crystallographic refinement of this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

Data input : Load processed diffraction data (HKL format) into SHELXL.

Parameterization : Define anisotropic displacement parameters for non-hydrogen atoms.

Validation : Use R-factors (R1 < 0.05 for high-resolution data) and check for electron density residuals (e.g., peaks < 0.3 eÅ3 ^{-3}) .

Visualization : Combine with ORTEP-3 for ellipsoid plots to confirm stereochemistry .
Example: A recent study refined a similar triazole derivative to 0.78 Å resolution, revealing planar geometry (r.m.s. deviation = 0.02 Å) .

Advanced: What computational methods predict the compound’s binding affinity for enzyme targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations are used:

  • Docking : Grid box centered on the enzyme active site (e.g., glycogen phosphorylase), with Lamarckian genetic algorithm parameters (100 runs).
  • MD : Run 100 ns simulations in GROMACS to assess stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding energy (ΔG ~ -8.5 kcal/mol for triazole-carboxamide analogs) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:
Discrepancies (e.g., NMR vs. X-ray torsional angles) require:

Revisiting experimental conditions : Confirm sample purity (HPLC >95%) and crystallographic data quality (I/σ(I) > 2).

Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., thiophene ring puckering) .

Theoretical validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data to identify static vs. dynamic distortions .

Advanced: What experimental designs elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

Kinetic assays : Measure IC50_{50} via fluorescence-based assays (e.g., tryptophan quenching in target enzymes).

Isothermal titration calorimetry (ITC) : Determine binding stoichiometry (n ≈ 1) and enthalpy (ΔH ~ -10 kJ/mol) .

Mutagenesis : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to confirm binding residues.

Control experiments : Compare with inactive analogs (e.g., carboxamide → ester derivatives) to validate specificity .

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